Welcome to the BenchChem Online Store!
molecular formula C10H9BrN2O B8642148 4-(5-Bromopyridin-3-yl)-3,5-dimethylisoxazole

4-(5-Bromopyridin-3-yl)-3,5-dimethylisoxazole

Cat. No. B8642148
M. Wt: 253.09 g/mol
InChI Key: SNBQSJALHCRVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575184B2

Procedure details

To a solution of 3,5-dibromopyridine (0.20 g, 0.85 mmol) in 1,4-dioxane (8 mL) and H2O (0.55 mL) under nitrogen was added 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (0.13 g, 0.93 mmol), and potassium carbonate (0.35 g, 2.5 mmol). The reaction mixture was degassed with nitrogen for 15 min. (1,1′-Bis(diphenylphosphino)ferrocene)palladium (II) chloride dichloromethane complex (62 mg, 0.08 mmol) was added and the reaction mixture was again degassed for 10 min with nitrogen. The reaction mixture was stirred at 95° C. for 16 h, then allowed to cool to room temperature and quenched by the addition of water. The reaction mixture was transferred to a separation funnel and the aqueous layer extracted with ethyl acetate. The combined organic portions were washed with water and saturated NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography to provide 4-(5-bromopyridin-3-yl)-3,5-dimethylisoxazole (0.15 g, 71%) as a white solid. LCMS Method T: retention time 1.52 min, [M+1]=253.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:9][C:10]1[C:14](B2OC(C)(C)C(C)(C)O2)=[C:13]([CH3:24])[O:12][N:11]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O>[Br:8][C:6]1[CH:7]=[C:2]([C:14]2[C:10]([CH3:9])=[N:11][O:12][C:13]=2[CH3:24])[CH:3]=[N:4][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0.13 g
Type
reactant
Smiles
CC1=NOC(=C1B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
0.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.55 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 95° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with nitrogen for 15 min. (1,1′-Bis(diphenylphosphino)ferrocene)palladium (II) chloride dichloromethane complex (62 mg, 0.08 mmol)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was again degassed for 10 min with nitrogen
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separation funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic portions were washed with water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C=1C(=NOC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.